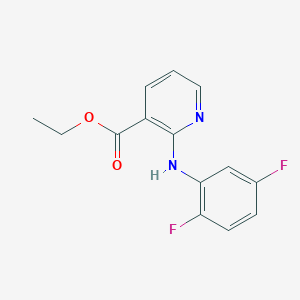

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called imidazoles . Imidazoles are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been involved in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific molecular structure. For instance, a similar compound, 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, has a molecular formula of C9H9NO2 .Scientific Research Applications

Functionalization Reactions

Research has explored the functionalization reactions of related compounds, demonstrating their potential in creating new chemical structures. For example, studies on 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its reaction with 2,3-Diaminopyridine reveal the formation of diverse products, including imidazo[4,5-b]pyridine derivatives. This highlights the versatility of related compounds in synthesizing new chemical entities with potential applications in material science and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Stable N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a robust platform for generating stable N-heterocyclic carbenes. This application is significant in catalysis and organic synthesis, where stable carbenes act as ligands and catalysts. Research has successfully synthesized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes, showcasing the compound's utility in developing new catalytic systems (Alcarazo et al., 2005).

Continuous-Flow Synthesis

The compound has been applied in the continuous-flow synthesis of highly functionalized imidazo-oxadiazoles, demonstrating its role in streamlining chemical production processes. This method emphasizes the compound's importance in industrial applications, where efficiency and purity are paramount (Herath & Cosford, 2017).

Metal-Organic Frameworks (MOFs)

Derivatives of "1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid" have been used to construct charged Metal-Organic Frameworks (MOFs) with selective gas adsorption properties. These MOFs demonstrate potential for applications in gas storage, separation, and catalysis. The ability to modulate pore sizes and functionalities within these frameworks underlines the compound's versatility in material science (Sen et al., 2014).

Multicomponent Reactions

In the realm of organic synthesis, the compound and its derivatives facilitate multicomponent reactions, leading to fully substituted furans. Such reactions underscore the compound's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Pan et al., 2010).

Safety And Hazards

The safety and hazards of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For instance, pyridine is known to be a flammable liquid and vapor, and it can cause skin and eye irritation .

Future Directions

properties

IUPAC Name |

1-pyridin-3-ylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQXYOGUUHCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)

![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)

![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)